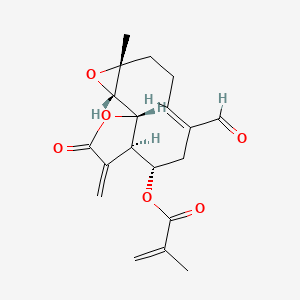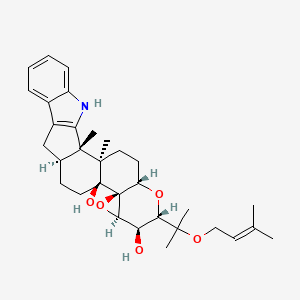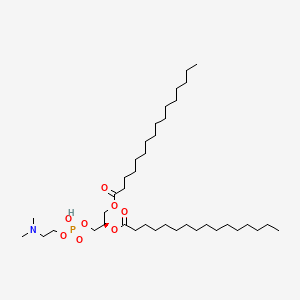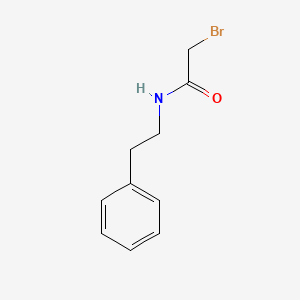
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol is a natural product found in Arachniodes standishii with data available.
Aplicaciones Científicas De Investigación
Glycosidase Inhibition
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol derivatives exhibit significant inhibitory activities toward various glycosidases. These compounds demonstrate selectivity and potency in inhibiting glycosidases such as alpha-mannosidase from jack bean and almond, showing potential for therapeutic applications in conditions where glycosidase activity is a factor (Popowycz et al., 2004), (Popowycz et al., 2003).
Anticancer Activity
These derivatives also exhibit anticancer activity, particularly against pancreatic cancer cell lines. Their specific but moderate activity as alpha-mannosidase inhibitors may contribute to their antiproliferative effects in these cancer cells, suggesting a potential role in cancer treatment strategies (Steimer et al., 2014), (Bello et al., 2010).
Potential for Treating Human Glioblastoma and Melanoma
Functionalized pyrrolidine-3,4-diol derivatives have shown promise in inhibiting the growth of human tumor cells, such as glioblastoma and melanoma. Derivatization of these compounds to improve bioavailability enhances their efficacy against these cancer types, indicating a potential therapeutic application in oncology (Fiaux et al., 2005).
Synthesis from Other Compounds
The compound can be synthesized from various precursors, demonstrating the flexibility and potential for diverse applications in medicinal chemistry. For example, it has been synthesized from N-protected (2S)-3,4-dehydroproline methyl esters, showcasing its versatility in synthetic pathways (Goli et al., 1994).
Impact on Magnetic and Optical Properties
In the field of material science, derivatives of this compound have been used in lanthanide clusters, exhibiting unique magnetic and optical properties. This suggests potential applications in materials research, particularly in developing new materials with specific physical characteristics (Alexandropoulos et al., 2011).
Propiedades
Nombre del producto |
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5+/m1/s1 |
Clave InChI |
OQEBIHBLFRADNM-WISUUJSJSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
SMILES canónico |
C1C(C(C(N1)CO)O)O |
Sinónimos |
1,4-dideoxy-1,4-imino-D-xylitol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)
![[(1S,2R,3R,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1243230.png)
![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)


![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)

![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)